molecular formula C16H40BrN4P B13794197 Tetra(diethylamino)phosphonium bromide CAS No. 80920-63-4

Tetra(diethylamino)phosphonium bromide

Cat. No.: B13794197
CAS No.: 80920-63-4
M. Wt: 399.39 g/mol
InChI Key: CTNZKNIQIDUKKS-UHFFFAOYSA-N
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Description

Tetra(diethylamino)phosphonium bromide is a quaternary phosphonium salt with the molecular formula C16H40BrN4P. This compound is known for its unique structure, where a central phosphorus atom is bonded to four diethylamino groups, and it is paired with a bromide anion. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra(diethylamino)phosphonium bromide typically involves the reaction of phosphorus trichloride with diethylamine in the presence of a base, followed by the addition of a bromide source. The reaction can be summarized as follows: [ \text{PCl}_3 + 4 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Cl}^- ] [ \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Cl}^- + \text{NaBr} \rightarrow \text{P(N(C}_2\text{H}_5\text{)}_2)_4^+ \text{Br}^- + \text{NaCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetra(diethylamino)phosphonium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkoxides and amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Tetra(diethylamino)phosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including the Wittig reaction.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent.

    Industry: It is used in the synthesis of other phosphonium salts and as a phase-transfer catalyst.

Mechanism of Action

The mechanism by which Tetra(diethylamino)phosphonium bromide exerts its effects involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate. Its molecular targets include various substrates in organic reactions, and it operates through pathways involving nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium bromide
  • Tetramethylammonium bromide
  • Trihexyl tetradecyl phosphonium bromide

Uniqueness

Tetra(diethylamino)phosphonium bromide is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Compared to similar compounds, it offers advantages in terms of stability and efficiency in catalysis.

Properties

CAS No.

80920-63-4

Molecular Formula

C16H40BrN4P

Molecular Weight

399.39 g/mol

IUPAC Name

N-[bromo-tris(diethylamino)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C16H40BrN4P/c1-9-18(10-2)22(17,19(11-3)12-4,20(13-5)14-6)21(15-7)16-8/h9-16H2,1-8H3

InChI Key

CTNZKNIQIDUKKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(N(CC)CC)(N(CC)CC)(N(CC)CC)Br

Origin of Product

United States

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